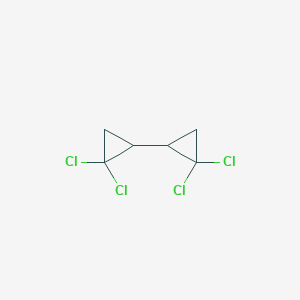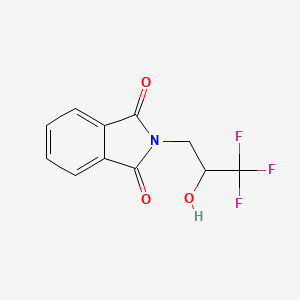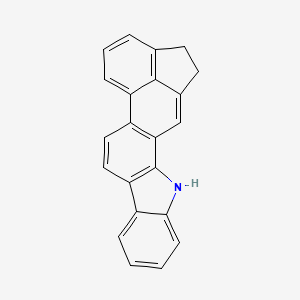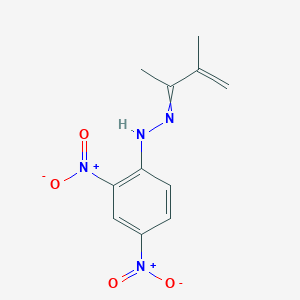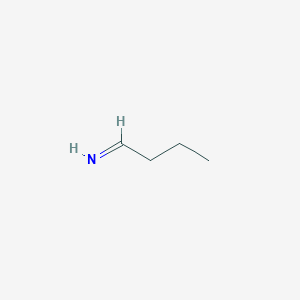
Butanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanimine, also known as 1-Butanamine, is an organic compound with the formula C₄H₁₁N. It is a primary amine, meaning it contains an amino group (-NH₂) attached to a butane chain. This compound is a colorless liquid with a characteristic fishy odor, typical of amines .
准备方法
Synthetic Routes and Reaction Conditions: Butanimine can be synthesized through several methods. One common method involves the reaction of ammonia with butanol over an alumina catalyst. The reaction proceeds as follows:
CH3(CH2)3OH+NH3→CH3(CH2)3NH2+H2O
This reaction typically occurs at temperatures between 160-220°C and pressures of 0.3-0.8 MPa .
Industrial Production Methods: In industrial settings, this compound is produced by mixing n-butanol, ammonia, and hydrogen in specific mole ratios and reacting them under controlled conditions. The reaction product is then separated and distilled to obtain pure this compound .
化学反应分析
Types of Reactions: Butanimine undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Acylation: Reaction with acyl chlorides to form amides.
Condensation: Reaction with carbonyl compounds to form imines.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions with halides.
Major Products:
Alkylation: Produces secondary and tertiary butylamines.
Acylation: Produces butylamides.
Condensation: Produces butyl imines.
科学研究应用
Butanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of polymers and catalysts.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of rubber additives, gasoline stabilizers, and as a corrosion inhibitor.
作用机制
The mechanism of action of butanimine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
相似化合物的比较
Propylamine: A shorter chain amine with similar chemical properties.
Isobutylamine: An isomer of butanimine with a branched structure.
Sec-Butylamine: Another isomer with a different branching pattern.
Uniqueness: this compound’s linear structure and primary amine group make it particularly reactive in nucleophilic substitution and condensation reactions. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
属性
CAS 编号 |
4753-70-2 |
|---|---|
分子式 |
C4H9N |
分子量 |
71.12 g/mol |
IUPAC 名称 |
butan-1-imine |
InChI |
InChI=1S/C4H9N/c1-2-3-4-5/h4-5H,2-3H2,1H3 |
InChI 键 |
UOFFEDRAIFYOBS-UHFFFAOYSA-N |
规范 SMILES |
CCCC=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


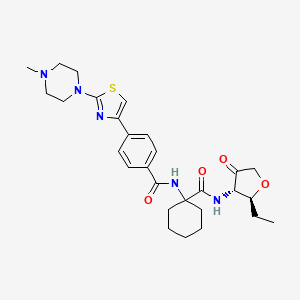
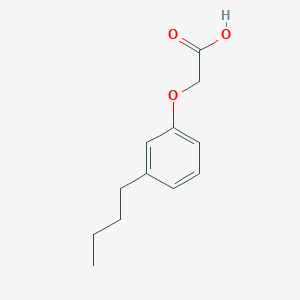
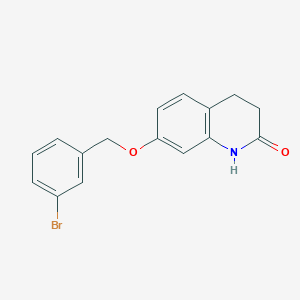
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)
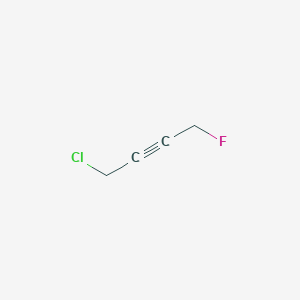
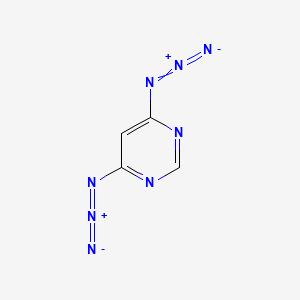
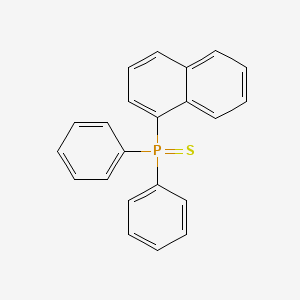
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
